Cas no 1280777-27-6 (3-amino-2-(4-fluorophenyl)propan-1-ol)

3-Amino-2-(4-fluorophenyl)propan-1-ol is a chiral amino alcohol derivative featuring a fluorophenyl group, making it a valuable intermediate in pharmaceutical and fine chemical synthesis. Its structural motif, combining an amine and hydroxyl functionality with an aromatic fluorinated group, enables its use in asymmetric synthesis and as a building block for bioactive compounds. The fluorine substitution enhances metabolic stability and binding affinity in drug design applications. This compound is particularly useful in the development of CNS-active agents and β-adrenergic ligands due to its rigid aromatic backbone and polar functional groups. High purity and well-defined stereochemistry ensure reproducibility in research and industrial applications.
3-amino-2-(4-fluorophenyl)propan-1-ol structure
1280777-27-6 structure
商品名:3-amino-2-(4-fluorophenyl)propan-1-ol
CAS番号:1280777-27-6
MF:C9H12FNO
メガワット:169.196085929871
MDL:MFCD21880454
CID:5178209
PubChem ID:75251630

3-amino-2-(4-fluorophenyl)propan-1-ol 化学的及び物理的性質

名前と識別子

    • 3-amino-2-(4-fluorophenyl)propan-1-ol
    • 3-Amino-2-(4-fluoro-phenyl)-propan-1-ol
    • CID 75251630
    • Benzeneethanol, β-(aminomethyl)-4-fluoro-
    • MDL: MFCD21880454
    • インチ: 1S/C9H12FNO/c10-9-3-1-7(2-4-9)8(5-11)6-12/h1-4,8,12H,5-6,11H2
    • InChIKey: GCXZDTJUOWYBTG-UHFFFAOYSA-N
    • ほほえんだ: FC1C=CC(=CC=1)C(CO)CN

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 124
  • 疎水性パラメータ計算基準値(XlogP): 0.5
  • トポロジー分子極性表面積: 46.2

じっけんとくせい

  • 密度みつど: 1.167±0.06 g/cm3(Predicted)
  • ふってん: 293.8±25.0 °C(Predicted)
  • 酸性度係数(pKa): 14.58±0.10(Predicted)

3-amino-2-(4-fluorophenyl)propan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-249121-0.25g
3-amino-2-(4-fluorophenyl)propan-1-ol
1280777-27-6 95%
0.25g
$683.0 2024-06-19
Enamine
EN300-249121-1.0g
3-amino-2-(4-fluorophenyl)propan-1-ol
1280777-27-6 95%
1.0g
$743.0 2024-06-19
Enamine
EN300-249121-5.0g
3-amino-2-(4-fluorophenyl)propan-1-ol
1280777-27-6 95%
5.0g
$2152.0 2024-06-19
Enamine
EN300-249121-10.0g
3-amino-2-(4-fluorophenyl)propan-1-ol
1280777-27-6 95%
10.0g
$3191.0 2024-06-19
Enamine
EN300-249121-0.05g
3-amino-2-(4-fluorophenyl)propan-1-ol
1280777-27-6 95%
0.05g
$624.0 2024-06-19
Enamine
EN300-249121-10g
3-amino-2-(4-fluorophenyl)propan-1-ol
1280777-27-6
10g
$3191.0 2023-09-15
Enamine
EN300-249121-1g
3-amino-2-(4-fluorophenyl)propan-1-ol
1280777-27-6
1g
$743.0 2023-09-15
Enamine
EN300-249121-2.5g
3-amino-2-(4-fluorophenyl)propan-1-ol
1280777-27-6 95%
2.5g
$1454.0 2024-06-19
Enamine
EN300-249121-0.1g
3-amino-2-(4-fluorophenyl)propan-1-ol
1280777-27-6 95%
0.1g
$653.0 2024-06-19
Enamine
EN300-249121-0.5g
3-amino-2-(4-fluorophenyl)propan-1-ol
1280777-27-6 95%
0.5g
$713.0 2024-06-19

3-amino-2-(4-fluorophenyl)propan-1-ol 関連文献

3-amino-2-(4-fluorophenyl)propan-1-olに関する追加情報

3-Amino-2-(4-Fluorophenyl)Propan-1-Ol: A Comprehensive Overview

3-Amino-2-(4-fluorophenyl)propan-1-ol, also known by its CAS number 1280777-27-6, is a versatile organic compound with significant applications in various fields of chemistry. This compound is characterized by its unique structure, which combines an amino group (-NH₂) and a hydroxyl group (-OH) with a fluorophenyl substituent. The presence of these functional groups makes it highly reactive and suitable for a wide range of chemical reactions.

The synthesis of 3-amino-2-(4-fluorophenyl)propan-1-ol has been extensively studied, with researchers exploring various methodologies to optimize its production. Recent advancements in catalytic asymmetric synthesis have enabled the preparation of this compound with high enantiomeric excess, which is crucial for its application in chiral drug discovery. The use of transition metal catalysts, such as palladium and rhodium complexes, has significantly improved the efficiency of these reactions.

In terms of chemical properties, 3-amino-2-(4-fluorophenyl)propan-1-ol exhibits interesting behavior in both acidic and basic conditions. The amino group acts as a nucleophile, making it a valuable precursor in the synthesis of various amides and imines. Additionally, the hydroxyl group can be easily oxidized to a ketone or further functionalized to introduce additional substituents. The fluorophenyl group contributes to the compound's stability and enhances its solubility in organic solvents.

The applications of 3-amino-2-(4-fluorophenyl)propan-1-ol are diverse and continue to expand with ongoing research. In the pharmaceutical industry, this compound serves as an intermediate in the synthesis of bioactive molecules targeting various diseases. For instance, recent studies have highlighted its potential as a lead compound in the development of anti-cancer agents due to its ability to inhibit specific enzyme activities.

In materials science, 3-amino-2-(4-fluorophenyl)propan-1-ol has been utilized as a building block for constructing advanced materials such as polymers and nanoparticles. Its ability to form hydrogen bonds makes it an ideal candidate for creating self-healing materials and stimuli-responsive systems.

The environmental impact of 3-amino-2-(4-fluorophenyl)propan-1-ol has also been a topic of interest. Researchers have investigated its biodegradation pathways under different environmental conditions, revealing that it undergoes rapid transformation in aerobic environments. This information is critical for ensuring the sustainable use of this compound in industrial processes.

In conclusion, 3-amino-2-(4-fluorophenyl)propan-1-ol, with its CAS number 1280777-276, remains a vital compound in contemporary chemistry. Its unique structure, reactivity, and versatility continue to drive innovative research across multiple disciplines. As scientific advancements unfold, the potential applications of this compound are expected to grow further, solidifying its importance in both academic and industrial settings.

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